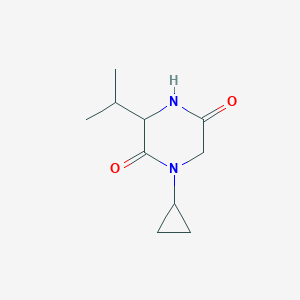

1-Cyclopropyl-3-isopropylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

1-cyclopropyl-3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)9-10(14)12(7-3-4-7)5-8(13)11-9/h6-7,9H,3-5H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZDFERBAHXJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(CC(=O)N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-3-isopropylpiperazine-2,5-dione, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 238.29 g/mol

- CAS Number : 1283107-92-5

The compound features a piperazine ring substituted with cyclopropyl and isopropyl groups, contributing to its unique pharmacological profile.

This compound exhibits multiple mechanisms of action, including:

- Inhibition of Kinases : It has been reported to inhibit various kinases involved in cancer progression.

- Modulation of Neurotransmitter Systems : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Colon Cancer | HT29 | 10.1 | Inhibition of casein kinase 1 (CK1) |

| Leukemia | HL60 | 8.5 | Induction of apoptosis |

| Breast Cancer | MCF7 | 12.0 | Cell cycle arrest and apoptosis induction |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells and may enhance cognitive function through modulation of neurotransmitter levels.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

-

Study on Colon Cancer :

- Researchers administered the compound to mice with induced colon cancer. Results indicated a significant reduction in tumor size compared to the control group, suggesting a potent anticancer effect.

-

Neuroprotection in Alzheimer's Models :

- In vitro studies demonstrated that the compound reduced amyloid-beta-induced toxicity in neuronal cultures, supporting its potential use in Alzheimer's disease treatment.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 1-Cyclopropyl-3-isopropylpiperazine-2,5-dione is its potential as an anticancer agent. Research indicates that this compound can act as a selective inhibitor of casein kinase 1 (CK1), which is implicated in several cancers, including hematological malignancies and colon cancer. The compound's ability to inhibit CK1 has been linked to decreased cancer cell proliferation and increased apoptosis in cancer cell lines.

- Case Studies :

- A study demonstrated that administration of the compound led to reduced phosphorylation of Rps6 and enhanced p53 activity in MLL-AF9 mouse models, suggesting its role in promoting myeloid differentiation and inhibiting tumor growth .

- The compound's efficacy was further supported by kinome-wide profiling, revealing its specific interactions with various kinases relevant to cancer pathways .

Neuropharmacological Effects

There is emerging evidence that compounds similar to this compound exhibit neuropharmacological properties. These compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of cyclopropane derivatives, including those related to this compound. These compounds have shown significant activity against common pests such as Aedes aegypti and Musca domestica.

- Efficacy Data :

- Cyclopropane derivatives exhibited rapid knockdown and mortality rates superior to traditional insecticides like pyrethrin and trans-chrysanthemic acid. For instance, one derivative achieved complete knockdown within 24 hours against Aedes aegypti .

- Docking studies confirmed strong binding affinities to target proteins in these insects, indicating a mechanism for their insecticidal action .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions of piperazine derivatives with cyclopropane precursors. Understanding the synthetic pathways is crucial for developing analogs with enhanced biological activities.

Synthetic Pathways

Recent advancements have focused on non-Wittig methodologies for synthesizing cyclopropane derivatives from diketones, which can subsequently be modified to yield compounds like this compound . This approach allows for the exploration of structure-activity relationships (SAR) to optimize efficacy against targeted biological pathways.

Data Summary Table

Comparison with Similar Compounds

Stereochemical and Conformational Differences

- Stereoisomerism: Compounds like (3S,6S)-3,6-bis(2-methylpropyl)-DKP (cyclo(L-Leu-L-Leu)) highlight the role of stereochemistry in bioactivity. The cyclopropyl group in the target compound may enforce conformational rigidity, analogous to disubstituted leucine-derived DKPs .

- Chirality: and emphasize the importance of R/S configurations in biological activity. For example, compound 2 in showed R-configuration specificity, underscoring the need for stereochemical control in synthetic routes .

Physicochemical Property Analysis

Table 3: Calculated and Experimental Properties

| Compound Name | logP (Calculated) | Molecular Weight | Water Solubility (log10WS) |

|---|---|---|---|

| 1-Cyclopropyl-3-isopropyl-DKP | N/A | ~226.3* | N/A |

| (3R)-3-Methyl-1,4-bis(trimethylsilyl)-DKP | 1.715 | 312.54 | 2.77 |

| Cyclo(L-Leu-L-Leu) | N/A | 226.32 | N/A |

*Estimated based on structural similarity to cyclo(L-Leu-L-Leu) .

Key Observations:

- Lipophilicity: Alkyl substituents (e.g., isopropyl, cyclopropyl) increase logP values, enhancing membrane permeability. The bis(trimethylsilyl) derivative in has a logP of 1.715, suggesting moderate lipophilicity .

Q & A

What are the recommended synthetic routes for 1-Cyclopropyl-3-isopropylpiperazine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of piperazine-2,5-dione derivatives typically involves cyclocondensation of amino acids or peptide precursors. For 1-cyclopropyl-3-isopropyl derivatives, key steps include introducing cyclopropyl and isopropyl groups via alkylation or nucleophilic substitution. Optimization can be achieved using Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs (e.g., Taguchi methods) minimize experimental runs while identifying critical variables . Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can predict feasible intermediates and transition states, accelerating optimization .

How can researchers resolve discrepancies in spectroscopic data during structural characterization of piperazine-2,5-dione derivatives?

Methodological Answer:

Discrepancies in NMR, IR, or mass spectrometry data often arise from conformational flexibility, tautomerism, or impurities. To resolve these:

- Cross-validate with X-ray crystallography (e.g., CCDC 1407713 provides reference bond angles and torsion angles for similar compounds) .

- Use 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial relationships between substituents .

- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

- Ensure purity via HPLC (≥98% purity recommended for reliable characterization) .

What methodologies are recommended for analyzing the stability and reactivity of this compound under varying experimental conditions?

Methodological Answer:

- Stability Studies:

- Reactivity Analysis:

What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

- Chromatography:

- Spectroscopy:

How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Reaction Path Search : Use quantum mechanical software (e.g., Gaussian, ORCA) to map potential energy surfaces and identify low-energy pathways for cyclopropane ring-opening or amide bond cleavage .

- Machine Learning : Train models on existing piperazine-2,5-dione reactivity data to predict regioselectivity in electrophilic substitutions .

- Validation Loop : Compare computational predictions with small-scale experiments (e.g., microreactor trials) and refine models iteratively .

What strategies address contradictions in reported biological activity data for structurally similar piperazine-2,5-dione derivatives?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed cell lines, incubation times) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., cyclopropyl vs. isopropyl groups) with activity trends using multivariate regression .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical weighting to resolve outliers .

What are the best practices for ensuring reproducibility in the synthesis of this compound?

Methodological Answer:

- Detailed Reaction Logs : Document exact conditions (e.g., solvent batch, stirring rate) to identify critical parameters .

- Quality Control : Implement in-process controls (e.g., TLC monitoring at 30-minute intervals) .

- Interlab Validation : Share protocols with collaborating labs to confirm reproducibility across environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.